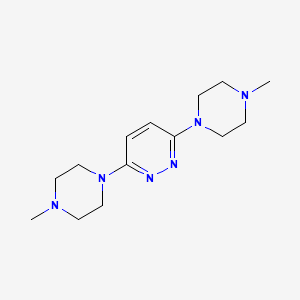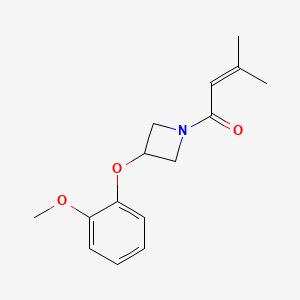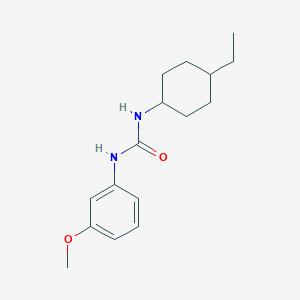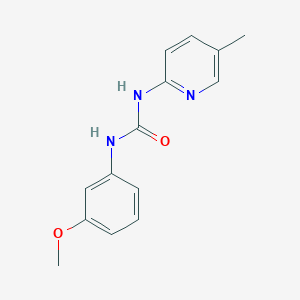
3,6-bis(4-methyl-1-piperazinyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(4-methyl-1-piperazinyl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with two 4-methyl-1-piperazinyl groups at the 3 and 6 positions. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis(4-methyl-1-piperazinyl)pyridazine typically involves the reaction of pyridazine derivatives with 4-methylpiperazine. One common method includes the nucleophilic substitution reaction where 3,6-dichloropyridazine is reacted with 4-methylpiperazine under reflux conditions in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(4-methyl-1-piperazinyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the pyridazine ring.
Substitution: The piperazinyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the pyridazine ring.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Bis(4-methyl-1-piperazinyl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3,6-bis(4-methyl-1-piperazinyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with a similar structure but without the piperazinyl groups.
Pyridazinone: A derivative with a keto group, known for its diverse pharmacological activities.
3,6-Dichloropyridazine: A precursor in the synthesis of 3,6-bis(4-methyl-1-piperazinyl)pyridazine.
Uniqueness
This compound is unique due to the presence of two piperazinyl groups, which enhance its solubility and potential biological activity. This structural feature distinguishes it from other pyridazine derivatives and contributes to its specific interactions with biological targets .
Properties
IUPAC Name |
3,6-bis(4-methylpiperazin-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6/c1-17-5-9-19(10-6-17)13-3-4-14(16-15-13)20-11-7-18(2)8-12-20/h3-4H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFYGNITRKFJBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-acetyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-1,4-diazepane](/img/structure/B5426738.png)
![4-{[(3-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5426745.png)
![(5E)-5-[[5-chloro-2-[3-(4-methoxyphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5426746.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[2-(3-pyridinyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinol](/img/structure/B5426754.png)
![4-({3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5426760.png)


![4-[(2-methoxyethoxy)acetyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5426780.png)
![N-{1-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5426783.png)
![2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE](/img/structure/B5426792.png)
![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B5426802.png)
![N-{2-[(4-fluorobenzoyl)amino]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5426804.png)
![[4-(benzyloxy)benzyl]methylamine hydrochloride](/img/structure/B5426810.png)
